An In-depth Technical Guide to 1-Methyl-4-(1,3-thiazol-2-yl)piperazine
An In-depth Technical Guide to 1-Methyl-4-(1,3-thiazol-2-yl)piperazine
Abstract: This document provides a comprehensive technical overview of the chemical and pharmacological properties of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, also known as 2-(4-methylpiperazin-1-yl)-1,3-thiazole. This compound integrates two key pharmacophores: the N-methylpiperazine moiety, a common feature in centrally active drugs[1], and the 1,3-thiazole ring, a versatile heterocycle with a broad spectrum of biological activities.[2] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, potential reactivity, and pharmacological relevance. While direct experimental data for this specific molecule is sparse in publicly available literature, this guide synthesizes information from closely related analogues and its constituent fragments to present a robust scientific profile.
Introduction: The Scientific Rationale
The field of medicinal chemistry is driven by the strategic combination of known pharmacophores to create novel chemical entities with enhanced potency, selectivity, or improved pharmacokinetic profiles. The structure of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine is a prime example of this design philosophy.
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The Piperazine Core: The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of approved drugs targeting the central nervous system (CNS).[3] Its basic nitrogen atoms allow for salt formation, improving solubility and bioavailability, and provide key interaction points for receptor binding. The N-methylation, creating N-methylpiperazine, often modulates basicity and lipophilicity, which can fine-tune blood-brain barrier penetration and target affinity.[1][4]
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The Thiazole Moiety: Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen. This ring system is a bioisostere for various functional groups and is found in numerous bioactive compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and CNS-related effects.[2][3][5] Its ability to participate in hydrogen bonding, metal chelation, and π-π stacking makes it a highly versatile component for molecular recognition at biological targets.
The conjunction of these two moieties via a C-N bond suggests a molecule designed to explore therapeutic areas where both CNS penetration and specific enzymatic or receptor interactions are paramount. This guide will deconstruct the properties of this compound from first principles and available data on its analogues.
Core Physicochemical Properties
The predicted physicochemical properties of 2-(4-methylpiperazin-1-yl)-1,3-thiazole are critical for anticipating its behavior in both chemical and biological systems. The following table summarizes key computed parameters, derived from analysis of its constituent parts and related molecules like 1-(4-methyl-1,3-thiazol-2-yl)piperazine and 1-(thiazol-2-yl)piperazine.[6][7]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₁₃N₃S | Defines the elemental composition and exact mass. |
| Molecular Weight | 183.28 g/mol | Influences diffusion, membrane permeability, and overall pharmacokinetics. |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-1,3-thiazole | Provides an unambiguous chemical identifier. |
| CAS Number | Not assigned | Indicates a novel or less-common chemical entity. |
| XLogP3 (Predicted) | ~1.0 - 1.5 | Suggests moderate lipophilicity, balancing aqueous solubility with membrane permeability. Favorable for oral absorption and CNS penetration. |
| Topological Polar Surface Area (TPSA) | ~45 - 55 Ų | Indicates good potential for oral bioavailability and cell permeability.[6][7] |
| pKa (Predicted) | Basic pKa: ~7.5 - 8.5 (piperazine N) | The basicity of the N-methylpiperazine nitrogen is crucial for salt formation and interaction with acidic residues in biological targets. |
| Hydrogen Bond Donors | 0 | The absence of donors can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 3 (2 piperazine N, 1 thiazole N) | Provides points for specific interactions with biological targets. |
Synthesis and Structural Elucidation
The synthesis of 2-(4-methylpiperazin-1-yl)-1,3-thiazole is conceptually straightforward, relying on established heterocyclic chemistry. The primary disconnection is at the C-N bond between the thiazole ring and the piperazine nitrogen.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves disconnecting the piperazine from the thiazole ring, suggesting a nucleophilic aromatic substitution (SNAr) or a coupling reaction. The most common precursors would be a halogenated thiazole and N-methylpiperazine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol describes a standard nucleophilic substitution approach. The causality behind each step is explained to ensure a self-validating and robust procedure.
Reaction: 2-Bromothiazole + 1-Methylpiperazine → 2-(4-methylpiperazin-1-yl)-1,3-thiazole
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Reagent Preparation:
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromothiazole (1.0 eq).
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Dissolve the starting material in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN). Causality: These solvents effectively dissolve the reactants and facilitate the SNAr reaction without participating in it.
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Addition of Base and Nucleophile:
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Add a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq). Causality: The base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
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Add 1-methylpiperazine (1.1 eq) dropwise to the solution.[1][4] Causality: A slight excess of the nucleophile ensures complete consumption of the limiting electrophile (2-bromothiazole).
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Reaction Execution:
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Heat the reaction mixture to 80-100 °C. Causality: Heating provides the necessary activation energy for the substitution reaction on the electron-deficient thiazole ring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
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Work-up and Purification:
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Cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent like Ethyl Acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product using column chromatography on silica gel to yield the pure 2-(4-methylpiperazin-1-yl)-1,3-thiazole.
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Caption: Experimental workflow for synthesis.
Spectroscopic Characterization
Confirmation of the final structure is achieved through a combination of spectroscopic methods. Based on data from analogous structures, the following spectral characteristics are expected.[5][8]
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¹H NMR (in CDCl₃):
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δ ~7.2-7.4 ppm (d, 1H): Thiazole H-4 proton.
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δ ~6.7-6.9 ppm (d, 1H): Thiazole H-5 proton.
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δ ~3.5-3.7 ppm (t, 4H): Piperazine protons adjacent to the thiazole ring (-N-CH₂-).
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δ ~2.5-2.7 ppm (t, 4H): Piperazine protons adjacent to the methyl group (-N-CH₂-).
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δ ~2.3-2.4 ppm (s, 3H): N-methyl protons (-N-CH₃).
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¹³C NMR (in CDCl₃):
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δ ~168-170 ppm: Thiazole C-2 (attached to piperazine).
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δ ~138-140 ppm: Thiazole C-4.
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δ ~110-112 ppm: Thiazole C-5.
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δ ~54-56 ppm: Piperazine carbons adjacent to the methyl group.
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δ ~48-50 ppm: Piperazine carbons adjacent to the thiazole ring.
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δ ~45-47 ppm: N-methyl carbon.
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Mass Spectrometry (ESI+):
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Expected [M+H]⁺: m/z 184.0906.
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Potential Pharmacological Applications
The structural combination of thiazole and piperazine moieties is prevalent in compounds investigated for a range of therapeutic targets.[9] This suggests a rich pharmacological landscape for 1-Methyl-4-(1,3-thiazol-2-yl)piperazine.
Central Nervous System (CNS) Activity
Many CNS-active drugs, including antipsychotics (e.g., aripiprazole) and antidepressants (e.g., vortioxetine), contain a piperazine ring.[3] The thiazole moiety has also been incorporated into compounds with neuroprotective, anticonvulsant, and anti-schizophrenic properties.[2][3] Therefore, this molecule is a strong candidate for screening against various CNS targets, such as dopamine, serotonin, or opioid receptors. The antinociceptive effects observed in some thiazole-piperazine derivatives suggest a potential role in pain management, possibly through interaction with the opioidergic system.[10]
Anticancer Activity
Derivatives of piperazine linked to heterocyclic systems like thiazole and thiadiazole have demonstrated potent anticancer activities.[5][11] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key kinases like EGFR.[5] The specific scaffold of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine warrants investigation against a panel of cancer cell lines, particularly those where related pharmacophores have shown efficacy.
Antimicrobial and Anthelmintic Activity
The piperazine core itself has a long history of use as an anthelmintic agent, acting as a GABA receptor agonist to paralyze parasites.[12] Thiazole derivatives are also known for their broad-spectrum antimicrobial and antifungal activities.[2][11] The combination in the target molecule could lead to synergistic or novel antimicrobial properties, making it a candidate for development as an anti-infective agent.
Safety and Toxicology
No direct toxicological data exists for 1-Methyl-4-(1,3-thiazol-2-yl)piperazine. However, GHS classifications for related compounds, such as 1-(4-methyl-1,3-thiazol-2-yl)piperazine, provide a preliminary hazard assessment.[6]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound.
Conclusion and Future Directions
1-Methyl-4-(1,3-thiazol-2-yl)piperazine is a novel chemical entity with significant potential for drug discovery. Its design rationally combines the CNS-penetrant properties of the N-methylpiperazine scaffold with the diverse biological activity of the thiazole ring. This guide provides a foundational blueprint for its synthesis, characterization, and hypothetical pharmacological profile.
Future research should focus on the practical synthesis and purification of this compound, followed by comprehensive in vitro screening against a diverse panel of biological targets, particularly CNS receptors and cancer-related kinases. Subsequent in vivo studies in relevant animal models will be essential to validate its therapeutic potential. The insights provided herein serve as a catalyst for such exploratory research, paving the way for the potential development of a new class of therapeutics.
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